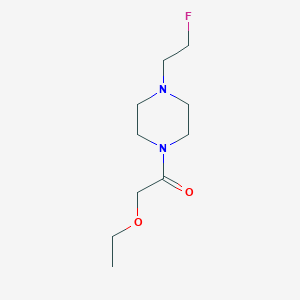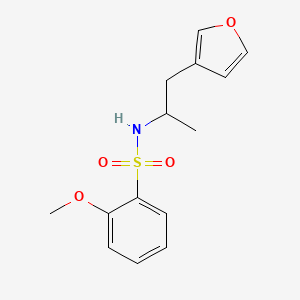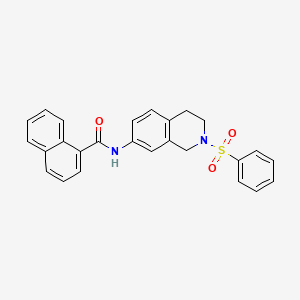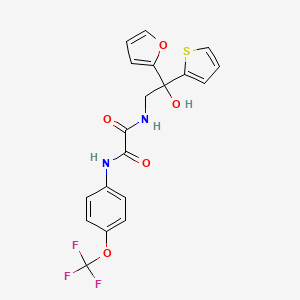![molecular formula C22H17FN4O3S B2555499 7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872854-61-0](/img/no-structure.png)
7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrimidine derivative, which is a class of compounds that exhibit significant biological activity and are versatile objects for chemical modification . Pyrimidines are represented by a great number of medicines, such as sedatives (barbiturates), antivirals (idoxuridine, tenofovir, penciclovir), antimetabolites (raltitrexed), and diuretics (triamterene) .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be quite diverse, depending on the functional groups present in the molecule. The presence of a thio group may provide additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .Scientific Research Applications
Molecular Structure and Crystallography
Research on similar compounds highlights their structural diversity and the potential for different crystal structures despite having similar molecular frameworks. For example, studies on 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have revealed that slight variations in substituents lead to different crystal packing, showcasing the potential for designing materials with specific properties based on molecular modifications (Trilleras et al., 2009).
Synthetic Chemistry
The compound's structure suggests it could be involved in regioselective amination reactions, which are crucial for creating various derivatives of condensed pyrimidines. This process is fundamental in the synthesis of compounds with potential pharmaceutical applications, as demonstrated by research into the regioselective amination of similar pyrimidine compounds (Gulevskaya et al., 1994).
Biological Activity
Compounds within this chemical class have shown a range of biological activities. For instance, derivatives of pyrimido[4,5-d]pyrimidine have been synthesized and evaluated for their antibacterial properties, indicating the potential use of such compounds in developing new antimicrobial agents (More et al., 2013). Furthermore, pyrimidine-phthalimide derivatives have been explored for their photophysical properties and pH-sensing applications, suggesting utility in material science and sensor development (Yan et al., 2017).
Anticancer and Antitumor Agents
The structural motif of the compound is relevant to the synthesis of molecules with potential anticancer or antitumor activities. Research into similar compounds has identified them as candidates for anticancer agents, underlining the importance of such molecular frameworks in drug discovery efforts (Fadda et al., 2012).
Mechanism of Action
Future Directions
The field of pyrimidine derivatives is still a rich area for research, with potential for the development of new bioactive agents . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 3-fluoroaniline with 1,3-dimethylbarbituric acid to form 7-(3-fluorophenyl)-1,3-dimethyl-5-aminopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. This intermediate is then reacted with 2-oxo-2-phenylethylthiol in the presence of a coupling agent to form the final product.", "Starting Materials": [ "3-fluoroaniline", "1,3-dimethylbarbituric acid", "2-oxo-2-phenylethylthiol", "coupling agent" ], "Reaction": [ "Step 1: Condensation of 3-fluoroaniline with 1,3-dimethylbarbituric acid in the presence of a dehydrating agent to form 7-(3-fluorophenyl)-1,3-dimethyl-5-aminopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.", "Step 2: Reaction of 7-(3-fluorophenyl)-1,3-dimethyl-5-aminopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione with 2-oxo-2-phenylethylthiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form the final product, 7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
CAS RN |
872854-61-0 |
Molecular Formula |
C22H17FN4O3S |
Molecular Weight |
436.46 |
IUPAC Name |
7-(3-fluorophenyl)-1,3-dimethyl-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H17FN4O3S/c1-26-19-17(21(29)27(2)22(26)30)20(31-12-16(28)13-7-4-3-5-8-13)25-18(24-19)14-9-6-10-15(23)11-14/h3-11H,12H2,1-2H3 |
InChI Key |
NOKISNMPPCPWGU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)F)SCC(=O)C4=CC=CC=C4)C(=O)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,2-dimethoxyethyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2555424.png)

![(Z)-3-butyl-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2555427.png)


![1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride](/img/structure/B2555430.png)


![1-(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-phenylbutan-1-one](/img/structure/B2555433.png)
![methyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2555434.png)
![2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2555437.png)
![5-[(Diethylamino)methyl]furan-2-carbohydrazide](/img/structure/B2555438.png)
